molecular formula C20H21ClN2O3 B2391848 1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 890603-06-2

1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B2391848
CAS No.: 890603-06-2
M. Wt: 372.85
InChI Key: QTQVAHSSGJQLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a chloronaphthalene moiety, a hydroxypropyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chloronaphthalene intermediate: This step involves the chlorination of naphthalene to produce 1-chloronaphthalene.

    Synthesis of the hydroxypropyl intermediate: The chloronaphthalene intermediate is then reacted with a suitable epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl intermediate.

    Formation of the pyrazole ring: The hydroxypropyl intermediate is then reacted with a suitable hydrazine derivative to form the pyrazole ring.

    Final coupling reaction: The pyrazole intermediate is then coupled with an appropriate acylating agent, such as acetyl chloride, to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The chloronaphthalene moiety can be reduced to form a corresponding naphthyl derivative.

    Substitution: The chlorine atom in the chloronaphthalene moiety can be substituted with other nucleophiles, such as amines or thiols.

    Acylation: The pyrazole ring can undergo acylation reactions to form various acyl derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:

    1-(1-(3-((1-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: This compound features a bromonaphthalene moiety instead of a chloronaphthalene moiety.

    1-(1-(3-((1-nitronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: This compound features a nitronaphthalene moiety instead of a chloronaphthalene moiety.

    1-(1-(3-((1-methoxynaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: This compound features a methoxynaphthalene moiety instead of a chloronaphthalene moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[3-(1-chloronaphthalen-2-yl)oxy-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-12-19(14(3)24)13(2)23(22-12)10-16(25)11-26-18-9-8-15-6-4-5-7-17(15)20(18)21/h4-9,16,25H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQVAHSSGJQLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.